molecular formula C14H22ClNO2 B10859396 Pentamoxane hydrochloride CAS No. 4729-93-5

Pentamoxane hydrochloride

Cat. No.: B10859396
CAS No.: 4729-93-5
M. Wt: 271.78 g/mol
InChI Key: VRWXKLMAGDCIGJ-UHFFFAOYSA-N
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Description

Pentamoxane hydrochloride: is a chemical compound with the molecular formula C14H22ClNO2. It was initially developed as a tranquilizer, but further development information is limited . The compound is characterized by its unique structure, which includes a benzodioxane moiety.

Properties

CAS No.

4729-93-5

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H

InChI Key

VRWXKLMAGDCIGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1COC2=CC=CC=C2O1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentamoxane hydrochloride involves several steps, starting with the preparation of the benzodioxane core. This core is then functionalized with an isopentylaminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. typical methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Pentamoxane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pentamoxane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pentamoxane hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter activity, leading to its tranquilizing effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .

Q & A

Q. What are the validated analytical methods for characterizing Pentamoxane hydrochloride purity and stability in preclinical studies?

Answer:

  • Chromatographic techniques : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity, with mobile phases optimized for polar hydrochlorides (e.g., acetonitrile/ammonium acetate buffer) .
  • Mass spectrometry (MS) : Confirm molecular integrity via high-resolution MS (HRMS) to detect degradation products or impurities .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling, adhering to ICH Q1A(R2) guidelines .

Q. How should researchers safely handle and store this compound in laboratory settings?

Answer:

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to light and moisture .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood for powder handling to minimize inhalation risks .
  • Spill management : Neutralize spills with sodium bicarbonate, collect residues in chemical-resistant containers, and dispose per EPA hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

Answer:

  • Experimental design :
    • In vitro: Validate cell-line specificity (e.g., HepG2 vs. primary hepatocytes) and confirm drug solubility in media using DLS (dynamic light scattering) .
    • In vivo: Adjust pharmacokinetic parameters (e.g., bioavailability via IV vs. oral dosing) and account for interspecies metabolic differences using LC-MS/MS for metabolite profiling .
  • Data normalization : Use Hill equation modeling to compare EC50 values across models, ensuring statistical power (n ≥ 6 replicates) .

Q. What methodologies are recommended for investigating the metabolic pathways of this compound in mammalian systems?

Answer:

  • Isotope labeling : Synthesize deuterated analogs (e.g., [D6]-Pentamoxane) to track Phase I/II metabolism via UPLC-QTOF-MS .
  • Enzyme inhibition assays : Incubate with CYP450 isoforms (3A4, 2D6) in human liver microsomes, quantifying NADPH-dependent activity loss .
  • Biliary excretion studies : Use cannulated rodent models with bile duct ligation to isolate and characterize glucuronide conjugates .

Q. How can researchers optimize assay conditions for studying this compound’s receptor binding kinetics?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on CM5 chips with amine coupling. Optimize running buffer pH (7.4) and ionic strength (150 mM NaCl) to minimize non-specific binding .
  • Radioligand displacement : Use [³H]-labeled competitors in saturation binding assays, correcting for ligand depletion via Cheng-Prusoff equation .
  • Temperature control : Conduct assays at 25°C to stabilize transient binding states, validated by Arrhenius plot analysis .

Contradiction Analysis & Validation

Q. How should discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models be addressed?

Answer:

  • Model validation : Confirm spheroid viability via ATP-based luminescence assays and exclude hypoxic cores using pimonidazole staining .
  • Drug penetration analysis : Measure intracellular accumulation via confocal microscopy with fluorescently tagged Pentamoxane derivatives .
  • Statistical reconciliation : Apply mixed-effects modeling to account for heterogeneity in 3D systems vs. uniform 2D monolayers .

Methodological Resources

  • Safety protocols : Refer to OSHA HCS-compliant SDS sheets for emergency procedures (e.g., eye irrigation with 0.9% saline for 15 minutes) .
  • Regulatory alignment : Cross-reference FDA/CDER guidelines for preclinical data submission (e.g., IND-enabling toxicity studies) .

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